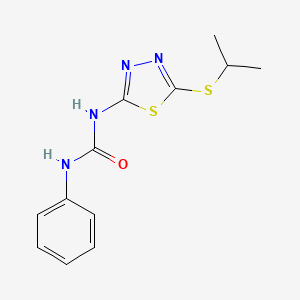
1-(5-(Isopropylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-(Isopropylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom
準備方法
The synthesis of 1-(5-(Isopropylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea typically involves a multi-step process. One common synthetic route starts with the preparation of 5-(isopropylthio)-1,3,4-thiadiazol-2-amine. This intermediate is synthesized by reacting 2-amino-5-mercapto-1,3,4-thiadiazole with isopropyl bromide in the presence of a base such as potassium hydroxide in ethanol . The resulting 5-(isopropylthio)-1,3,4-thiadiazol-2-amine is then reacted with phenyl isocyanate to form the final product, this compound.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors, continuous flow processes, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
1-(5-(Isopropylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The nitro groups in the thiadiazole ring can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The isopropylthio group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and isocyanate.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 1-(5-(Isopropylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to enzymes and proteins, altering their activity and leading to various cellular effects. For example, it may inhibit the activity of certain enzymes involved in cell division, thereby exerting its anticancer effects . The exact molecular targets and pathways involved depend on the specific application and context.
類似化合物との比較
1-(5-(Isopropylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea can be compared with other thiadiazole derivatives to highlight its uniqueness. Similar compounds include:
5-(Isopropylthio)-1,3,4-thiadiazol-2-amine: An intermediate in the synthesis of the target compound, with similar structural features but different functional groups.
1-(5-Methylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea: A closely related compound with a methylthio group instead of an isopropylthio group, which may exhibit different chemical and biological properties.
1-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea: Another analog with an ethylthio group, used for comparison in studies to understand the effects of different alkylthio groups on the compound’s activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
特性
IUPAC Name |
1-phenyl-3-(5-propan-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4OS2/c1-8(2)18-12-16-15-11(19-12)14-10(17)13-9-6-4-3-5-7-9/h3-8H,1-2H3,(H2,13,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WETDZYHXWWUEND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NN=C(S1)NC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2,6-dimethylphenyl)-2-[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2990852.png)
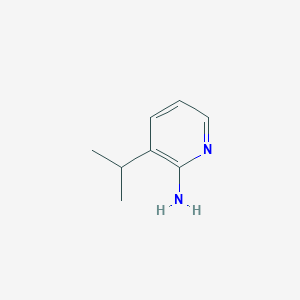
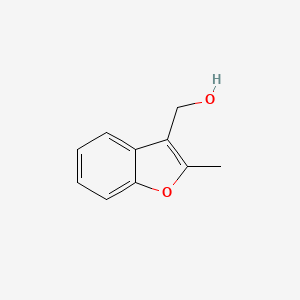
![6-Isopropyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2990860.png)
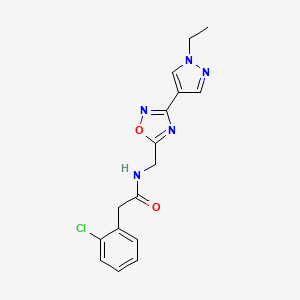

![1-(2-Hydroxy-3-phenylpropyl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2990864.png)
![N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2990865.png)
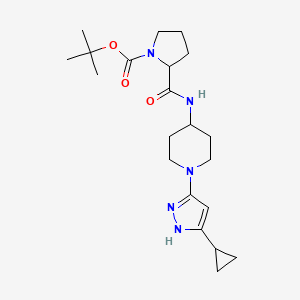




![methyl 4-{[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B2990874.png)
